1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has a bicyclic structure.2.1]hept-2-ylpiperazine.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine involves its activity as a dopamine receptor agonist. Specifically, the compound has been shown to have high affinity for the D2 dopamine receptor subtype. Activation of the D2 receptor can modulate the release of dopamine in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate dopamine release in the brain, which can have effects on behavior and cognition. Specifically, the compound has been shown to increase locomotor activity in rats, suggesting a stimulant-like effect. Additionally, studies have investigated the compound's potential as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine in lab experiments is its high affinity for the D2 dopamine receptor subtype, which can allow for more specific targeting of the dopamine system in the brain. However, one limitation is that the compound has not yet been extensively studied in humans, so its safety and efficacy as a therapeutic agent are not yet well-established.
Zukünftige Richtungen
For research on 1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine could include further investigation of its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, studies could investigate the compound's effects on other neurotransmitter systems in the brain and its potential as a tool for studying the neurobiology of addiction. Finally, further studies could investigate the safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis of 1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine has been reported in the literature. One of the methods involves the reaction of 1-benzylpiperazine with bicyclo[2.2.1]hept-2-ene in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed intramolecular cyclization to form the bicyclic structure of the compound. Another method involves the reaction of 1-benzylpiperazine with bicyclo[2.2.1]hept-2-ene in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-bicyclo[2.2.1]hept-2-ylpiperazine has been studied for its potential pharmacological properties, including its activity as a dopamine receptor agonist and its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and schizophrenia. Studies have also investigated the compound's potential as a tool for studying the dopamine system in the brain.
Eigenschaften
IUPAC Name |
1-benzyl-4-(2-bicyclo[2.2.1]heptanyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-2-4-15(5-3-1)14-19-8-10-20(11-9-19)18-13-16-6-7-17(18)12-16/h1-5,16-18H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMXUROKUTYOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.